Product packaging for L-Glucuronic acid(Cat. No.:)

L-Glucuronic acid

Cat. No.: B1343200
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glucuronic acid is a useful research compound. Its molecular formula is C6H10O7 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O7 B1343200 L-Glucuronic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m1/s1

InChI Key

IAJILQKETJEXLJ-KKQCNMDGSA-N

Isomeric SMILES

C(=O)[C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of L Glucuronic Acid

Precursor Pathways for L-Glucuronic Acid Formation

The biosynthesis of this compound is initiated from glucose through two principal pathways. The most prominent route in animals is the oxidation of UDP-glucose, a process catalyzed by the enzyme UDP-glucose dehydrogenase. wikipedia.orgbiologydiscussion.com An alternative pathway, observed in various organisms including plants and mammals, involves the oxidative cleavage of myo-inositol. wikipedia.orgresearchgate.net Both pathways converge on the production of UDP-glucuronic acid, the activated form required for most of its metabolic functions. slideshare.netnih.gov

Nucleotide Sugar Oxidation Pathway: UDP-Glucose Dehydrogenase in this compound Biosynthesis

The primary and most direct route for the synthesis of UDP-glucuronic acid is the nucleotide sugar oxidation pathway. This pathway involves the two-fold, NAD+-dependent oxidation of UDP-glucose. wikipedia.orgwikipedia.org The central enzyme in this conversion is UDP-glucose 6-dehydrogenase (UGDH), which catalyzes the oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid, yielding UDP-glucuronic acid. nih.govebi.ac.uk This reaction is a crucial step in providing the necessary precursors for the synthesis of glycosaminoglycans and for detoxification processes in the liver. slideshare.netebi.ac.uk

The catalytic mechanism of UGDH is a complex, four-electron oxidation that proceeds in two successive NAD+-dependent steps without the release of the intermediate aldehyde. nih.govresearchgate.net The widely supported mechanism involves three main catalytic steps:

First Oxidation : The reaction begins with the oxidation of the primary alcohol at the C6 position of UDP-glucose to an aldehyde (UDP-Glc-6-CHO). This step involves the transfer of a hydride from the substrate to NAD+, forming NADH. ijbs.com

Thiohemiacetal Formation : A highly conserved cysteine residue in the active site of UGDH acts as a nucleophile, attacking the newly formed aldehyde. This results in a covalent thiohemiacetal intermediate, trapping the substrate within the enzyme's active site. nih.govijbs.com

Second Oxidation and Hydrolysis : The thiohemiacetal intermediate is then oxidized to a thioester, coupled with the reduction of a second molecule of NAD+ to NADH. nih.gov Finally, the thioester is irreversibly hydrolyzed to release the final product, UDP-glucuronic acid. nih.govijbs.com

The enzyme exhibits high specificity for its substrate, UDP-glucose. The reaction is also dependent on the co-factor NAD+ as the electron acceptor. wikipedia.orgebi.ac.uk

Table 1: Key Steps in the UGDH Catalytic Mechanism

StepDescriptionIntermediate FormedCo-factor
1 Oxidation of the C6 hydroxyl group of UDP-glucose.UDP-glucose-aldehydeNAD+ → NADH
2 Nucleophilic attack by a catalytic Cysteine residue.Covalent Thiohemiacetal-
3 Oxidation of the thiohemiacetal.Covalent ThioesterNAD+ → NADH
4 Irreversible hydrolysis of the thioester.UDP-glucuronic acid (product)-

The expression of the UGDH gene is subject to complex regulation by various signaling molecules and environmental factors. wikipedia.org Transforming growth factor-beta (TGF-β), a key cytokine involved in cell growth and differentiation, has been shown to up-regulate the expression of UGDH. wikipedia.orgnih.gov Conversely, conditions of hypoxia (low oxygen) lead to the down-regulation of UGDH expression. wikipedia.orggenecards.org This regulation is mediated by various transcription factors and signaling cascades, including the MEK-ERK and p38 MAP kinase pathways, highlighting the enzyme's importance in cellular responses to environmental cues. nih.gov While different isoforms of UGDH exist across species, in humans, a single UGDH gene encodes the protein responsible for this critical metabolic step. wikipedia.orgnih.gov

Myo-Inositol Oxygenation Pathway for this compound Generation in Biological Systems

An alternative pathway for generating glucuronic acid utilizes myo-inositol as the starting substrate. wikipedia.org This pathway is particularly significant in plants for the synthesis of cell wall polysaccharides and is also present in the kidneys of mammals. wikipedia.orgresearchgate.net The pathway begins with the oxidative cleavage of the myo-inositol ring, a reaction that directly yields D-glucuronic acid. nih.gov

The key enzyme in this pathway is myo-inositol oxygenase (MIOX), a non-heme di-iron enzyme. wikipedia.org MIOX catalyzes the four-electron, oxygen-dependent cleavage of the myo-inositol ring to produce D-glucuronic acid. wikipedia.orgnih.gov This enzyme is the first and rate-limiting step in the catabolism of myo-inositol. nih.govasm.org In the kidney, the D-glucuronic acid produced by MIOX can enter the glucuronate-xylulose pathway, eventually feeding into the pentose phosphate (B84403) pathway. wikipedia.org

The D-glucuronic acid generated by MIOX is not yet in its biologically active form. To become a substrate for glycosyltransferases, it must be converted to UDP-glucuronic acid. This activation occurs through a two-step "salvage" pathway: researchgate.netnih.gov

Phosphorylation : The enzyme glucuronokinase (GlcAK) catalyzes the phosphorylation of D-glucuronic acid at the C1 position, using ATP as the phosphate donor. This reaction produces D-glucuronic acid-1-phosphate. researchgate.netnih.gov

Pyrophosphorylase Reaction : The final step is catalyzed by UDP-sugar pyrophosphorylase (USP), also known as glucuronate-1-phosphate uridylyltransferase. researchgate.netqmul.ac.uk This enzyme facilitates the reaction between D-glucuronic acid-1-phosphate and UTP (uridine triphosphate) to form UDP-glucuronic acid and inorganic pyrophosphate. nih.govresearchgate.net

This sequence of reactions effectively channels the carbon from myo-inositol into the nucleotide sugar pool, making it available for the synthesis of complex carbohydrates. researchgate.net

Table 2: Enzymes of the Myo-Inositol Oxygenation Pathway

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Myo-Inositol Oxygenase MIOXOxidative cleavage of the myo-inositol ring.myo-inositol, O₂D-glucuronic acid
Glucuronokinase GlcAKPhosphorylation of D-glucuronic acid.D-glucuronic acid, ATPD-glucuronic acid-1-phosphate, ADP
UDP-Sugar Pyrophosphorylase USPFormation of the activated sugar nucleotide.D-glucuronic acid-1-phosphate, UTPUDP-glucuronic acid, PPi

Catabolism and Degradation Pathways of this compound

The catabolism of glucuronic acid varies across different life forms, with distinct pathways identified in animals, fungi, and bacteria. These pathways ultimately convert glucuronic acid into intermediates that can enter central metabolic routes.

Uronic Acid Pathway (Uronate Cycle) and this compound Catabolism in Animals

In animals, the primary route for the breakdown of D-glucuronic acid is the uronic acid pathway, also known as the glucuronic acid pathway. slideshare.netslideshare.net This pathway is an alternative oxidative route for glucose metabolism. slideshare.net It begins with the reduction of D-glucuronate to L-gulonate. slideshare.netyoutube.com L-gulonate then serves as a critical branch point, leading either towards the synthesis of ascorbic acid (in most animals, but not humans) or continuing down the catabolic pathway towards the pentose phosphate pathway. youtube.comresearchgate.net

The catabolic branch converts L-gulonate into L-xylulose, which is subsequently converted to D-xylulose. youtube.com This D-xylulose can then be phosphorylated and enter the pentose phosphate pathway for further metabolism. slideshare.netyoutube.com

The catabolism of D-glucuronic acid in animals involves a series of enzymatic reactions and key intermediates. The initial step is the reduction of D-glucuronic acid to L-gulonate, a reaction catalyzed by glucuronate reductase using NADPH as a cofactor. youtube.comyoutube.com L-gulonate is then oxidized by L-gulonate 3-dehydrogenase to form 3-keto-L-gulonate. researchgate.net This intermediate is subsequently decarboxylated by 3-keto-L-gulonate decarboxylase to produce the pentose L-xylulose. youtube.comresearchgate.net

To enter central metabolism, L-xylulose must be converted to its D-isomer. This occurs via a two-step process involving the intermediate xylitol. L-xylulose is first reduced to xylitol by an NADPH-dependent L-xylulose reductase. slideshare.netyoutube.com Xylitol is then oxidized to D-xylulose in an NAD+-dependent reaction catalyzed by D-xylulose dehydrogenase (or xylitol dehydrogenase). slideshare.netyoutube.com While L-idonate and 2-keto-L-gulonate are crucial intermediates in fungal pathways, the primary animal pathway proceeds through 3-keto-L-gulonate. youtube.comresearchgate.net

Table 1: Key Enzymes and Intermediates in the Animal Uronic Acid Pathway

Step Substrate Enzyme Product Cofactor
1 D-Glucuronic acid Glucuronate reductase L-Gulonate NADPH
2 L-Gulonate L-Gulonate 3-dehydrogenase 3-Keto-L-gulonate NAD+
3 3-Keto-L-gulonate 3-Keto-L-gulonate decarboxylase L-Xylulose -
4 L-Xylulose L-Xylulose reductase Xylitol NADPH

Fungal this compound Catabolic Routes

Fungi, such as the filamentous fungus Aspergillus niger, utilize a catabolic pathway for D-glucuronate that differs significantly from the one found in animals. nih.gov While the pathway also begins with the reduction of D-glucuronate to L-gulonate, the subsequent steps are distinct. frontiersin.org In A. niger, L-gulonate is believed to be converted to 2-keto-L-gulonate. nih.gov

A key feature of the fungal pathway is the reduction of 2-keto-L-gulonate to L-idonate. nih.govnih.gov This reaction is catalyzed by 2-keto-L-gulonate reductases, with different enzymes utilizing either NADH (GluC) or NADPH (GluD) as cofactors. frontiersin.orgresearchgate.net The pathway continues with the conversion of L-idonate to 5-keto-D-gluconate by an NAD+-dependent L-idonate 5-dehydrogenase (GluE). frontiersin.org This discovery indicates a fundamentally different route for D-glucuronate catabolism in fungi compared to other organisms. nih.gov

Table 2: Characterized Steps in Fungal D-Glucuronic Acid Catabolism (Aspergillus niger)

Step Substrate Enzyme Product Cofactor
1 D-Glucuronic acid D-Glucuronic acid reductase (GaaA) L-Gulonate NADPH
2 L-Gulonate L-Gulonate 2-dehydrogenase (Hypothetical) 2-Keto-L-gulonate -
3 2-Keto-L-gulonate 2-Keto-L-gulonate reductase (GluC/GluD) L-Idonate NADH/NADPH

Bacterial this compound Metabolic Pathways (e.g., Pseudomonas ovalis Metabolism)

Bacteria employ several different pathways for D-glucuronate catabolism. frontiersin.org One such pathway has been studied in Pseudomonas ovalis. Research suggests that this bacterium metabolizes D-glucuronic acid through an oxidative pathway. The proposed route involves the conversion of D-glucuronic acid to D-galacturonic acid, which is then metabolized to 5-keto-L-galactonic acid. jst.go.jp The pathway is thought to proceed further to yield pyruvic acid, which can then enter the Krebs' tricarboxylic acid cycle. jst.go.jp This indicates a distinct metabolic strategy compared to the reductive pathways seen in animals and fungi.

Interconnections with Central Metabolic Pathways

The catabolic pathways for glucuronic acid are not isolated sequences but are integrated with the central metabolic network of the cell. This integration allows the carbon skeletons derived from glucuronic acid to be utilized for energy production or biosynthetic purposes.

Linkages to the Pentose Phosphate Pathway via D-Xylulose Formation

A primary connection between glucuronic acid catabolism and central metabolism occurs through the pentose phosphate pathway (PPP). In the animal uronic acid pathway, the breakdown of D-glucuronic acid leads to the formation of D-xylulose. youtube.comresearchgate.net D-xylulose can be phosphorylated by the enzyme xylulokinase to form D-xylulose-5-phosphate. youtube.com

D-xylulose-5-phosphate is a key intermediate in the non-oxidative phase of the pentose phosphate pathway. researchgate.net Within the PPP, D-xylulose-5-phosphate can be interconverted with other sugar phosphates, such as ribose-5-phosphate and fructose-6-phosphate, through the action of transketolase and transaldolase enzymes. slideshare.net This linkage allows the carbon from glucuronic acid to be completely oxidized for energy or used for the synthesis of nucleotides (via ribose-5-phosphate) and aromatic amino acids.

Integration within Broader Carbohydrate Metabolism

The metabolic pathways involving L-isomers derived from glucuronic acid are not isolated but are intricately linked with central carbohydrate metabolism. This integration primarily occurs through the pentose phosphate pathway (PPP), providing a crucial connection between uronic acid metabolism and mainstream glucose oxidation. This link allows the carbon skeletons of glucuronic acid derivatives to be channeled back into major energy-producing and biosynthetic routes.

A key metabolic sequence begins with the reduction of D-glucuronic acid to L-gulonic acid. biologydiscussion.com In humans and other primates, L-gulonic acid is further metabolized to L-xylulose. biologydiscussion.com It is the subsequent conversion of L-xylulose that forms the direct bridge to the pentose phosphate pathway. L-xylulose is converted to D-xylulose, which is then phosphorylated by ATP to form D-xylulose-5-phosphate. biologydiscussion.com

D-xylulose-5-phosphate is a pivotal intermediate in the non-oxidative phase of the pentose phosphate pathway. wikilectures.eunih.gov The PPP is a major metabolic hub that runs parallel to glycolysis and is responsible for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. wikipedia.orgkhanacademy.org By entering the PPP, the carbon atoms from the glucuronic acid pathway can be converted into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing them to be fully oxidized for energy or used for gluconeogenesis. nih.gov

Another significant point of integration involves the C-5 epimer of D-glucuronic acid, L-iduronic acid. The precursor, UDP-D-glucuronic acid, can be converted to UDP-L-iduronic acid by the enzyme UDP-glucuronic acid-5-epimerase. biologydiscussion.comumaryland.edu This conversion is critical for the synthesis of complex carbohydrates known as glycosaminoglycans (GAGs), such as dermatan sulfate (B86663) and heparin. wikilectures.eumdpi.com GAGs are essential components of the extracellular matrix. wikilectures.eu Research indicates that the C-5 inversion from D-glucuronic acid to L-iduronic acid can occur at the polymer level, after the D-glucuronic acid has been incorporated into a growing polysaccharide chain. nih.gov This represents an integration of uronic acid metabolism with the biosynthesis of structural polysaccharides.

The following table summarizes the key enzymatic steps that connect the metabolism of glucuronic acid derivatives to broader carbohydrate pathways.

EnzymeSubstrateProductConnecting Metabolic Pathway
Aldose reductase / Gulonate dehydrogenaseD-glucuronic acidL-gulonic acidUronic Acid Pathway
L-gulonate 3-dehydrogenase & DecarboxylaseL-gulonic acidL-xyluloseUronic Acid Pathway
Xylitol dehydrogenaseL-xyluloseD-xylulosePentose Phosphate Pathway Link
XylulokinaseD-xyluloseD-xylulose-5-phosphatePentose Phosphate Pathway biologydiscussion.com
UDP-glucuronic acid-5-epimeraseUDP-D-glucuronic acidUDP-L-iduronic acidGlycosaminoglycan (GAG) Biosynthesis biologydiscussion.com

Biological Functions and Physiological Roles of L Glucuronic Acid

L-Glucuronic Acid in Biotransformation and Conjugation Processes

One of the most significant functions of glucuronic acid is its central role in phase II biotransformation, a metabolic process designed to detoxify and facilitate the elimination of various compounds from the body. nih.gov This process, known as glucuronidation, involves the covalent attachment of glucuronic acid to endogenous and exogenous substances, rendering them more polar and water-soluble for subsequent excretion. atamanchemicals.comsolvobiotech.comcancer.gov

Mechanisms of Glucuronidation: Conjugation with Endogenous and Exogenous Compounds

Glucuronidation is a major pathway for the metabolism of a vast array of compounds, including drugs, environmental pollutants, bilirubin (B190676), and steroid hormones. nih.govcancer.gov The reaction is catalyzed by a superfamily of enzymes that transfer glucuronic acid from an activated coenzyme, UDP-glucuronic acid (UDPGA), to a substrate. atamanchemicals.comcancer.gov This conjugation makes the resulting glucuronide metabolite more hydrophilic, which facilitates its elimination from the body through urine or bile. nih.govmdpi.com

Substrate Specificity and Catalytic Action of UDP-Glucuronosyltransferases (UGTs)

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a diverse group of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues like the intestine. mdpi.comnih.gov UGTs exhibit broad and overlapping substrate specificity, enabling them to metabolize a wide variety of structurally different chemicals. mdpi.comfrontiersin.org They catalyze the transfer of glucuronic acid to substrates containing a nucleophilic functional group, such as a hydroxyl, carboxyl, amine, or sulfur atom. nih.govfrontiersin.org

Human UGTs are classified into several families, including UGT1 and UGT2, which are the most important for drug and xenobiotic metabolism. mdpi.comnih.gov The substrate selectivity is determined by the specific UGT isoform, and some isoforms are capable of glucuronidating multiple classes of compounds. nih.govfrontiersin.org For example, UGT1A1 is the primary enzyme for bilirubin glucuronidation, while other isoforms like UGT1A6 and UGT2B7 are involved in the metabolism of various drugs and endogenous compounds. frontiersin.orgfrontiersin.org The catalytic action involves a proposed mechanism where a key histidine residue in the enzyme's active site facilitates the deprotonation of the substrate, preparing it for nucleophilic attack on the UDPGA co-substrate. oup.com

Table 1: Selected Human UGT Isoforms and Their Representative Substrates
UGT IsoformEndogenous SubstratesExogenous Substrates (Drugs/Xenobiotics)
UGT1A1Bilirubin, Steroid hormones (e.g., Estradiol)SN-38 (Irinotecan metabolite), Acetaminophen
UGT1A3Bile acids (e.g., CDCA), ThyroxineAnastrozole, Morphine
UGT1A4SteroidsTrifluoperazine, Imipramine, Anastrozole
UGT1A6Serotonin, Small phenolsAcetaminophen, Salicylic acid
UGT1A9ThyroxineMycophenolic acid, Propofol, Flavopiridol
UGT2B7Androgens, Estrogens, Bile acidsMorphine, Codeine, NSAIDs (e.g., Ibuprofen)
UGT2B15SteroidsS-oxazepam, Acetaminophen
UGT2B17TestosteroneVorinostat
Role of β-Glucuronidases in Glucuronide Deconjugation in Mammalian and Microbial Systems

The process of glucuronidation can be reversed by enzymes called β-glucuronidases, which hydrolyze the glycosidic bond and release the original compound. nih.gov In mammals, endogenous β-glucuronidase is found primarily in lysosomes and is involved in the normal turnover and degradation of glycosaminoglycans in the extracellular matrix. nih.gov However, a significant source of β-glucuronidase activity comes from the microbial inhabitants of the gastrointestinal tract, often referred to as the gut microbiome. nih.govmdpi.com Bacterial β-glucuronidases can cleave the glucuronide conjugates that have been excreted into the intestine via bile. ucc.iefoodandnutritionresearch.net This deconjugation process can lead to the reabsorption of the liberated, less water-soluble compound into circulation, a process known as enterohepatic recirculation. mdpi.comucc.ie This microbial activity can have significant physiological consequences, as it can reactivate drugs or toxic compounds and modulate the levels of endogenous substances like estrogens. mdpi.comtandfonline.comresearchgate.net

Contribution to Hepatic Metabolic Processes

The liver is the principal site for the glucuronidation of both endogenous and exogenous compounds. nih.govatamanchemicals.com This hepatic process is a critical component of detoxification. researchgate.net By conjugating lipophilic molecules with glucuronic acid, the liver transforms them into water-soluble glucuronides. atamanchemicals.commdpi.com This chemical modification is essential for their clearance from the body. nih.gov Glucuronides with a higher molecular mass are typically transported into bile for excretion in the feces, while smaller conjugates are released into the bloodstream to be filtered by the kidneys and eliminated in the urine. atamanchemicals.com This hepatic metabolic pathway is vital for managing a wide range of substances, including metabolic by-products like bilirubin and numerous pharmaceuticals and environmental toxins. cancer.gov

This compound as a Structural Component of Complex Biopolymers

Beyond its metabolic roles, glucuronic acid is a fundamental architectural element in the formation of complex polysaccharides that are essential for the structure and function of tissues. nih.gov Specifically, the D-isomer of glucuronic acid is a key building block of glycosaminoglycans (GAGs). bibliotekanauki.pldentimplant.com.tr

Role in Glycosaminoglycan (GAG) and Proteoglycan Architecture

Glycosaminoglycans (GAGs) are long, linear polysaccharides composed of repeating disaccharide units. bibliotekanauki.plunime.itsigmaaldrich.com These chains are major components of the extracellular matrix (ECM) and are typically attached to a core protein to form larger macromolecules called proteoglycans. bibliotekanauki.plunime.it Proteoglycans contribute to the organization, structure, and mechanical properties of tissues. bibliotekanauki.pl

D-Glucuronic acid is a recurring monosaccharide unit in several major types of GAGs, where it is typically paired with an amino sugar like N-acetylglucosamine or N-acetylgalactosamine. sigmaaldrich.comnih.govsigmaaldrich.com The carboxyl group of glucuronic acid residues gives GAGs a high negative charge, which is crucial for their ability to bind water and cations, thereby providing tissues with hydration and resistance to compressive forces. dentimplant.com.trchondrex.com Hyaluronic acid, a non-sulfated GAG, consists of repeating units of D-glucuronic acid and N-acetylglucosamine. sigmaaldrich.comchondrex.com Other GAGs like chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate also incorporate D-glucuronic acid, although in dermatan and heparan sulfate, some glucuronic acid units are enzymatically converted to their epimer, L-iduronic acid. dentimplant.com.trsigmaaldrich.comnih.gov

Table 2: Major Glycosaminoglycans Containing D-Glucuronic Acid
Glycosaminoglycan (GAG)Repeating Disaccharide UnitKey Architectural Function
Hyaluronic Acid (Hyaluronan)D-Glucuronic acid & N-acetylglucosamineMajor component of ECM, joint lubrication, tissue hydration. sigmaaldrich.comchondrex.com
Chondroitin SulfateD-Glucuronic acid & N-acetylgalactosamine (sulfated)Provides resistance to compression in cartilage. nih.gov
Heparan SulfateD-Glucuronic acid (or L-iduronic acid) & N-acetylglucosamine (sulfated)Component of cell surfaces and basement membranes, co-receptor for growth factors. sigmaaldrich.comnih.gov
Dermatan SulfateD-Glucuronic acid & N-acetylgalactosamine (sulfated), with L-iduronic acidContributes to the structure of skin, blood vessels, and heart valves. nih.gov

Significance in Extracellular Matrix Assembly and Remodeling

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. esi.academysigmaaldrich.com Glycosaminoglycans are a fundamental component of the ECM. esi.academy The presence of L-iduronic acid in GAGs like dermatan sulfate and heparan sulfate significantly influences their flexibility and ability to interact with proteins, which is crucial for the assembly and function of the ECM. ahajournals.org These GAGs, as part of proteoglycans, interact with fibrous proteins like collagen and signaling molecules such as growth factors. esi.academybiologists.com The specific structure of the GAGs, including the ratio of D-glucuronic to L-iduronic acid and the pattern of sulfation, dictates these interactions, thereby regulating processes like cell adhesion, migration, and tissue morphogenesis. frontiersin.org

Occurrence in Glycoglycerolipids of Bacterial Cell Walls

Glycoglycerolipids are components of the cell membranes of certain bacteria, where they can sometimes substitute for phospholipids, particularly in phosphate-limited environments. asm.orgbiorxiv.org These molecules consist of a diacylglycerol backbone attached to one or more sugar units. asm.org The attached sugars can include charged sugars like glucuronic acid. asm.orgbiorxiv.org For instance, research on the marine bacterium Candidatus Pelagibacter sp. strain HTCC7211 identified a glycosyltransferase capable of using UDP-glucuronic acid as a sugar donor to synthesize glycoglycerolipids. asm.org UDP-glucuronic acid (UDP-GlcA) is a critical precursor for such glycoconjugates in the bacterial kingdom. nih.govmedchemexpress.com

This compound as a Precursor for Other Biosynthetic Pathways

Contribution to L-Ascorbic Acid (Vitamin C) Biosynthesis Pathways in Specific Organisms

In many animal species, L-ascorbic acid (Vitamin C) is synthesized from glucose via the glucuronic acid pathway. nih.govcore.ac.uk The direct precursor in this pathway is D-glucuronic acid, which is derived from UDP-D-glucuronic acid. nih.govresearchgate.net D-glucuronic acid is converted to L-gulonic acid (or its lactone form, L-gulono-1,4-lactone). nih.govresearchgate.net The final step in the pathway is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO). researchgate.netbidmc.org

However, humans, other primates, and guinea pigs cannot synthesize their own Vitamin C because they possess a mutated, non-functional gene for GULO. core.ac.ukresearchgate.netbidmc.org Plants synthesize Vitamin C through an entirely different pathway that does not involve glucuronic acid, instead using precursors like GDP-D-mannose and L-galactose. nih.govbidmc.org

Table 2: Simplified Mammalian Biosynthesis Pathway of L-Ascorbic Acid
PrecursorIntermediateFinal ProductKey Enzyme (Final Step)
D-Glucuronic AcidL-Gulono-1,4-lactoneL-Ascorbic Acid (Vitamin C)L-gulono-1,4-lactone oxidase (GULO)

Enzymology and Biochemical Regulation of L Glucuronic Acid Metabolism

Characterization of Enzymes in L-Glucuronic Acid Biosynthesis

The formation of UDP-glucuronic acid, a key precursor, is a critical step in the biosynthesis of many essential biomolecules. This process is primarily accomplished through two distinct pathways involving the enzymes UDP-glucose dehydrogenase and myo-inositol oxygenase, followed by the action of glucuronokinase.

Detailed Studies on UDP-Glucose Dehydrogenase (UGDH) from Various Species

Uridine diphosphate (B83284) (UDP)-glucose dehydrogenase (UGDH; EC 1.1.1.22) is a crucial enzyme that catalyzes the NAD+-dependent, four-electron oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). scielo.brdiva-portal.org This reaction is essentially irreversible and provides the primary source of UDP-GlcA for the synthesis of hemicelluloses, pectins, and various glycosaminoglycans. scielo.brdiva-portal.orgmdpi.com UGDH has been identified and characterized in a wide array of organisms, including bacteria, plants, and mammals, highlighting its fundamental biological importance. diva-portal.org

Structurally, UGDH typically functions as a homohexamer. nih.govacs.org The catalytic mechanism is complex, involving two successive oxidation steps at the same active site without the release of the intermediate aldehyde. nih.govnih.gov Studies on human UGDH have identified several key amino acid residues essential for its catalytic activity. Cysteine-276 is required for the second oxidation step, acting as a catalytic nucleophile to form a thioester intermediate. nih.govnih.gov Lysine-220 is thought to stabilize anionic transition states, while Aspartate-280 plays a critical role in activating both the substrate and the catalytic cysteine. acs.org

Kinetic properties of UGDH have been investigated in various species, revealing differences in substrate affinity. For instance, the Km for UDP-glucose varies significantly, ranging from the micromolar to the millimolar range depending on the source of the enzyme. diva-portal.org The enzyme from Eucalyptus grandis exhibits a Km of 60.7 µM for UDP-glucose and 67.3 µM for NAD+. scielo.br In comparison, soybean UGDH has a Km of approximately 22 µM for UDP-glucose and 70 µM for NAD+. scielo.br The human enzyme's kinetic parameters are comparable to those of its bovine homolog. nih.gov An unusual NADPH-dependent UGDH was identified in Xanthomonas albilineans with a Km of 0.87 mM for UDP-glucose and 0.26 mM for NADPH. researchgate.net

Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH) from Various Species

Species Substrate Km (µM) Vmax (µmol min-1 mg-1)
Eucalyptus grandis UDP-Glc 60.7 ± 8.5 67.9 ± 9.2
Eucalyptus grandis NAD+ 67.3 ± 17.9 171.8 ± 34.8
Soybean UDP-Glc 22 ± 2 N/A
Soybean NAD+ 70 ± 5 N/A
Xanthomonas albilineans UDP-Glc 870 N/A
Xanthomonas albilineans NADPH 260 N/A
Human N/A N/A N/A
Pasteurella multocida UDP-Glc 110 N/A
Pasteurella multocida NAD+ 69 N/A

Data sourced from multiple studies. scielo.brresearchgate.net N/A indicates data not available in the cited sources.

Functional Analysis of Glucuronokinase (GlcAK)

Glucuronokinase (GlcAK; EC 2.7.1.43) is a key enzyme in the myo-inositol oxygenase pathway, which represents an alternative route to UDP-GlcA. researchgate.netnih.gov It catalyzes the ATP-dependent phosphorylation of D-glucuronic acid to produce D-glucuronic acid-1-phosphate and ADP. nih.gov This enzyme is positioned at a crucial metabolic branch point, directing glucuronic acid towards the synthesis of nucleotide-sugar precursors for cell wall biomass. researchgate.net

The functional characterization of GlcAK from Arabidopsis thaliana revealed it to be a novel member of the GHMP-kinase superfamily. nih.govresearchgate.net It demonstrates unique substrate specificity for D-glucuronic acid, with a Michaelis constant (Km) of 0.7 mM. nih.govresearchgate.net The enzyme requires ATP as the phosphate (B84403) donor, exhibiting a Km of 0.56 mM for this co-substrate. nih.govresearchgate.net The recombinant Arabidopsis GlcAK has a specific activity of 7.5 units/mg. nih.govresearchgate.net Genes encoding GlcAK have been found in plants, some algae, and a few bacteria. nih.govresearchgate.net In Arabidopsis, the gene is expressed in all tissues, with the highest levels observed in pollen. nih.govresearchgate.net Overexpression of wheat GlcAK in Arabidopsis has been shown to influence plant development and stress responses. researchgate.net

Table 2: Biochemical Properties of Arabidopsis thaliana Glucuronokinase (AtGlcAK)

Parameter Value
Substrate D-Glucuronic acid
Km for D-Glucuronic acid 0.7 mM
Co-substrate ATP
Km for ATP 0.56 mM
Specific Activity 7.5 units/mg

Data from studies on recombinant AtGlcAK. nih.govresearchgate.net

Enzymatic Properties of Myo-Inositol Oxygenase (MIOX)

Myo-inositol oxygenase (MIOX; EC 1.13.99.1) catalyzes the first committed step in the only known pathway for myo-inositol catabolism in mammals, which occurs predominantly in the kidneys. nih.govportlandpress.com This non-heme di-iron enzyme facilitates the oxidative cleavage of the myo-inositol ring between carbons C1 and C6, incorporating a single oxygen atom to form D-glucuronic acid. nih.govportlandpress.comnih.gov This reaction is a unique four-electron oxidation. pnas.org

Detailed studies on recombinant MIOX from pig kidney revealed a protein with a subunit molecular mass of 32.7 kDa. nih.govportlandpress.com The enzyme's activity is dependent on the presence of Fe(II) and cysteine. nih.govportlandpress.com The purified porcine enzyme displays a Km of 5.9 mM and a kcat of 11 min-1 for its primary substrate, myo-inositol. nih.govportlandpress.com It can also oxidize the epimer D-chiro-inositol, albeit with a lower affinity (Km of 33.5 mM). nih.govportlandpress.com The human MIOX shares 86% sequence identity with the mouse enzyme and has a pH optimum of 9.5. nih.govwikipedia.org The structure of MIOX reveals a monomeric, mostly helical protein with a di-iron center coordinated by histidine and aspartate residues. pnas.orgwikipedia.org

Table 3: Enzymatic Properties of Myo-Inositol Oxygenase (MIOX)

Species Substrate Km (mM) kcat (min-1) Molecular Mass (kDa)
Pig myo-Inositol 5.9 11 32.7
Pig D-chiro-Inositol 33.5 N/A 32.7
Human myo-Inositol 5.9 11 ~33
Human D-chiro-Inositol 33 2.3 ~33

Data compiled from studies on porcine and human MIOX. nih.govportlandpress.comnih.gov N/A indicates data not available in the cited sources.

Enzymes Involved in this compound Catabolism and Interconversion

The breakdown and transformation of uronic acids are handled by a different set of enzymes, which often exhibit specificity for particular isomers and cofactors, ensuring precise metabolic control.

Biochemical Properties of D-Glucuronic Acid Reductase and L-Idonate 5-Dehydrogenase

The catabolism of D-glucuronic acid in some organisms involves its reduction. In the filamentous fungus Aspergillus niger, a novel pathway has been identified where D-glucuronic acid is first reduced to L-gulonate by a D-glucuronic acid reductase. nih.gov L-gulonate is then further metabolized.

A key enzyme in the subsequent steps of this and other related pathways is L-idonate 5-dehydrogenase (EC 1.1.1.264), which catalyzes the oxidation of L-idonate to 5-dehydrogluconate (also known as 5-keto-D-gluconate). wikipedia.orgontosight.ai This enzyme belongs to the family of oxidoreductases and can utilize either NAD+ or NADP+ as an acceptor. wikipedia.org In Escherichia coli, the enzyme (IdnD) catalyzes the NADH/NADPH-dependent oxidation of L-idonate to 5-ketogluconate. uniprot.org In the grape, Vitis vinifera, L-idonate 5-dehydrogenase is involved in ascorbate (B8700270) catabolism and shows a Km of 2.2 mM for L-idonate, but has no activity with NADP+. uniprot.org

In Aspergillus niger, two distinct enzymes involved in L-idonate metabolism have been characterized. One is a 2-keto-L-gulonate reductase (GluD) which can form L-idonate from 2-keto-L-gulonate. nih.govfrontiersin.org The other is an L-idonate 5-dehydrogenase (GluE) that has a strict requirement for NAD+/NADH. nih.govfrontiersin.org The purified GluE from A. niger has a kcat of 5.5 s-1 and a Km of 30.9 mM for L-idonate. nih.govfrontiersin.org

Table 4: Kinetic Parameters of L-Idonate 5-Dehydrogenase

Species Substrate Cofactor Km (mM) kcat (s-1)
Vitis vinifera L-idonate NAD+ 2.2 N/A
Aspergillus niger (GluE) L-idonate NAD+ 30.9 5.5
Aspergillus niger (GluE) 5-keto-D-gluconate NADH 8.4 7.2

Data sourced from studies on grape and fungal enzymes. nih.govuniprot.orgfrontiersin.org N/A indicates data not available in the cited sources.

Characterization of Uronate Dehydrogenase (Udh) Activity

Uronate dehydrogenase (Udh; EC 1.1.1.203) catalyzes the NAD+-dependent oxidation of D-glucuronic acid or D-galacturonic acid to their corresponding aldaric acids (D-glucaric acid and D-galactaric acid, respectively). nzytech.comnih.gov This enzyme represents the initial step in an oxidative pathway for uronic acid utilization found in several bacteria, including the plant pathogens Agrobacterium tumefaciens and Pseudomonas syringae. nih.govd-nb.infonih.gov

Udh from A. tumefaciens (UdhAt) has been extensively studied and is noted for having the highest catalytic efficiency among known Udhs with glucuronic acid as the substrate. d-nb.info However, it suffers from poor thermostability. d-nb.info Recombinant Udh purified from a modified E. coli strain shows an optimal pH of 8.0 and an optimal temperature of 37°C. nzytech.com The enzyme from P. syringae has also been cloned and characterized, confirming its ability to oxidize glucuronate using NAD+ as a cofactor. nih.gov Characterization of Udhs from several marine bacteria like Fulvimarina pelagi and Oceanicola granulosus has also been performed, revealing a broad pH activity range (7.0-9.5) for most, though the enzyme from O. granulosus has a narrower optimum around pH 7.0. nih.gov

Table 5: Properties of Uronate Dehydrogenase (Udh)

Source Organism Optimal pH Optimal Temperature (°C) Key Characteristics
E. coli (recombinant) 8.0 37 NAD+ dependent
Agrobacterium tumefaciens Broad (7.0-9.5) N/A High catalytic efficiency for glucuronate; low thermostability
Pseudomonas syringae Broad (7.0-9.5) N/A NAD+ dependent
Oceanicola granulosus ~7.0 N/A Narrow pH range

Data compiled from various characterization studies. nzytech.comnih.govd-nb.info N/A indicates data not available in the cited sources.

Diverse Activities and Specificities of β-Glucuronidases

β-Glucuronidases (GUS) are a widespread family of glycoside hydrolase enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of various molecules, including glycosaminoglycans and glucuronidated xenobiotics. wikipedia.orgresearchgate.net This activity is crucial in various biological processes, from lysosomal degradation of mucopolysaccharides in humans to the metabolism of drugs and dietary compounds by the gut microbiota. wikipedia.orgnih.gov The diversity in their function, structure, and substrate specificity is extensive, reflecting their varied physiological roles across different organisms. frontiersin.org

Human β-glucuronidase, encoded by the GUSB gene, is primarily a lysosomal enzyme. wikipedia.org It exists as a homotetramer and plays a critical role in the breakdown of glycosaminoglycans like heparan sulfate (B86663). wikipedia.org In contrast, microbial β-glucuronidases, particularly those in the gut, have a profound impact on the enterohepatic circulation of drugs and endogenous compounds. wikipedia.org These bacterial enzymes can deconjugate glucuronidated metabolites excreted into the intestine, releasing the parent compound for potential reabsorption. nih.govwikipedia.org This process can affect the half-life and bioavailability of many substances. researchgate.net

The substrate specificity of β-glucuronidases is highly variable. Enzymes from different sources exhibit distinct preferences for the aglycone moiety (the non-sugar part) of the substrate. For instance, β-glucuronidase from E. coli is highly active in hydrolyzing steroid glucuronides, such as those of estrogens, and can do so much more rapidly than enzymes from other sources like Helix pomatia (the Roman snail). sigmaaldrich.com The enzyme from Aspergillus oryzae (PGUS) shows strict specificity for the glucuronide portion of its substrate but is promiscuous regarding the aglycone part, acting on both glycyrrhizin (B1671929) and its metabolite, GAMG (glycyrrhetic acid 3-O-mono-β-glucuronide). nih.gov

Structural studies have revealed the basis for this diversity. The gut microbiome contains a vast number of unique GUS enzymes, which have been classified into distinct structural categories (e.g., NL, L1, L2, mL1). frontiersin.org These categories are defined by features such as the loops surrounding the active site. Enzymes with longer loops tend to process smaller glucuronide substrates, while those with more open active sites can accommodate larger substrates like heparan. nih.gov For example, a single gut bacterium, Bacteroides uniformis, expresses three structurally and functionally distinct GUS enzymes. nih.gov These enzymes share a core TIM barrel fold but have unique active site features that confer differential activity towards various glucuronides, including the metabolite of the anticancer drug irinotecan (B1672180) (SN-38-G). nih.gov

Researchers utilize several synthetic substrates to assay GUS activity, with the choice of substrate influencing the interpretation of enzyme specificity. scbt.com Common chromogenic and fluorogenic substrates include p-nitrophenyl-β-D-glucuronide (pNPG), 4-methylumbelliferyl-β-D-glucuronide (4-MUG), and various halogenated indoxyl glucuronides. sigmaaldrich.comnih.govscbt.com The specificity of these interactions is influenced by the substrate's unique structure, which affects binding affinity and reaction kinetics. scbt.com Structure-guided mutagenesis has been employed to alter the substrate specificity of these enzymes, highlighting the critical role of specific amino acid residues in recognizing both the glycan and aglycone moieties of the substrate. nih.gov

Table 1: Diverse Activities and Specificities of Selected β-Glucuronidases
Enzyme SourcePrimary Location/TypeNotable SubstratesKey Characteristics/Research Findings
HumanLysosomalHeparan sulfate, Dermatan sulfate, Chondroitin (B13769445) sulfate, Bilirubin (B190676) glucuronidesCatalyzes hydrolysis of glycosaminoglycans. wikipedia.org Deficiency leads to Sly syndrome. Present in breast milk, contributing to neonatal jaundice. wikipedia.org
Escherichia coli (Gut Microbiota)Bacterial (Gut)Steroid glucuronides (e.g., Estrogens), Drug glucuronides (e.g., SN-38-G), pNPG, 4-MUGPlays a major role in enterohepatic circulation of drugs and endogenous compounds. nih.govwikipedia.org High hydrolytic activity on steroid glucuronides. sigmaaldrich.com
Aspergillus oryzae (Fungus)Fungal (GH2-type)Triterpenoid saponins (B1172615) (Glycyrrhizin, GAMG), pNPGExhibits strict glycan specificity but promiscuous aglycone specificity. nih.gov Structure-guided mutagenesis has been used to improve its specificity. nih.gov
Bacteroides uniformis (Gut Microbiota)Bacterial (Gut)Polysaccharides, SN-38-G, 4-MUGExpresses three structurally and functionally distinct GUS enzymes with unique active sites and substrate processing capabilities. nih.gov
Bacteroides fragilis (Gut Microbiota)Bacterial (Gut)p-nitrophenol-β-D-glucuronide, Diclofenac-glucuronide, SN38-glucuronidePossesses GUS enzymes (type mL1) with high activity against small drug glucuronides. frontiersin.org

Regulatory Mechanisms Governing Enzyme Activities in this compound Pathways

The this compound pathway is a complex metabolic route subject to several layers of regulation to ensure a balanced supply of its essential products, such as UDP-glucuronic acid for detoxification and precursors for glycosaminoglycan synthesis. slideshare.netbiologynotesonline.com These regulatory mechanisms operate at the level of enzyme activity and gene expression, responding to cellular needs, substrate availability, and physiological status. biologynotesonline.comnih.gov

One of the primary regulatory mechanisms is feedback inhibition. The end-product of the initial steps, UDP-glucuronic acid (UDPGA), acts as an allosteric inhibitor of UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes its formation from UDP-glucose. researchgate.net This product inhibition is a critical self-regulating loop that prevents the excessive accumulation of UDPGA, thereby matching its synthesis to its rate of consumption in conjugation reactions and other pathways. biologynotesonline.comresearchgate.net

Gene regulation also plays a crucial role. In some organisms, the genes encoding enzymes of a specific metabolic segment are clustered and co-regulated. For example, in the fungus Aspergillus niger, the genes gluD (encoding an NADPH-dependent 2-keto-L-gulonate reductase) and gluE (encoding an NAD+-dependent L-idonate 5-dehydrogenase) are located in a cluster and share a bidirectional promoter. frontiersin.org This arrangement allows for their coordinated transcriptional induction in the presence of D-glucuronic acid, ensuring that the enzymes needed for its catabolism are synthesized together. frontiersin.org

The physiological state of the organism can significantly influence the activity of enzymes within the pathway. Studies in rats have shown that starvation alters the activity of several key enzymes. During starvation, the activity of gulonolactone oxidase, the terminal enzyme in ascorbic acid synthesis in many animals, is decreased. nih.gov Conversely, the activity of NAD-linked gulonate dehydrogenase is enhanced, while other enzymes like uronolactonase remain unchanged. nih.gov This differential regulation suggests a metabolic shift to increase the utilization of the glucuronic acid pathway for purposes other than ascorbate synthesis, possibly to enhance the formation of xylulose. nih.gov

Furthermore, the administration of certain drugs can induce the enzymes of the uronic acid pathway. slideshare.net This induction leads to an increased rate of synthesis of glucuronic acid and, in animals that can synthesize vitamin C, an increased production of ascorbic acid. slideshare.net This highlights an external regulatory mechanism where xenobiotics can upregulate the very pathway responsible for their detoxification and elimination.

Table 2: Regulatory Mechanisms in the this compound Pathway
Regulatory MechanismEnzyme(s) / Gene(s) AffectedEffector / ConditionEffectOrganism/System
Feedback InhibitionUDP-glucose dehydrogenase (UGDH)UDP-glucuronic acid (UDPGA)Allosteric inhibition of enzyme activity.General (observed in bacteria, plants, mammals) researchgate.net
Transcriptional Co-regulationgluD (2-keto-L-gulonate reductase), gluE (L-idonate 5-dehydrogenase)D-glucuronic acidCoordinated induction of gene expression from a shared promoter.Aspergillus niger (Fungus) frontiersin.org
Physiological State (Starvation)Gulonolactone oxidaseStarvationDecreased activity, impairing ascorbic acid synthesis. nih.govRat Liver nih.gov
NAD-linked Gulonate dehydrogenaseEnhanced activity, increasing xylulose formation. nih.gov
Xenobiotic InductionEnzymes of the uronic acid pathwayCertain drugsIncreased enzyme synthesis, leading to higher production of glucuronic acid. slideshare.netAnimals slideshare.net

Analytical Methodologies for L Glucuronic Acid Research

Chromatographic Separation Techniques for L-Glucuronic Acid and its Derivatives

Chromatography is a cornerstone for the separation and analysis of this compound from complex biological matrices. Various chromatographic methods are utilized, often in conjunction with mass spectrometry for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of glucuronic acid. jst.go.jp Methods have been developed for its analysis in various samples, including drug formulations and beverages. oup.com One approach involves derivatization with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance detection. oup.com The derivatization is performed under slightly alkaline conditions, and the resulting PMP derivatives can be readily analyzed by HPLC. oup.com This derivatization strategy allows for a shortened analysis time of approximately 40 minutes, making it suitable for routine quality control. oup.com

For instance, an ion-pair HPLC method has been developed for the determination of glucuronic acid in human serum. jst.go.jp This method involves acid degradation of the serum, followed by neutralization and reaction with 3-metyl-1-phenyl-5-pyrazolone (PMP) in methanol. jst.go.jp After extraction of excess reagent, the aqueous solution is injected into the HPLC system. jst.go.jp This ion-pair approach enables the separation of glucuronic acid and glucose. jst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide a powerful tool for the open detection and quantification of glucuronide conjugates, which are significant metabolites of many compounds, including steroids. acs.orgnih.gov The mass spectrometric behavior of steroid glucuronides has been studied, revealing characteristic ionization and collision-induced dissociation patterns. acs.org Neutral loss scans are particularly useful for the open detection of glucuronoconjugated steroids. acs.org LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of multiple steroid hormone glucuronides in human urine. nih.gov These methods typically involve a sample workup that includes protein precipitation and solid-phase extraction. nih.gov The product ion spectra of glucuronides often show the aglycone (resulting from a neutral loss of 176 Da) and specific glucuronide fragment ions. researchgate.net

Table 1: HPLC and LC-MS/MS Method Parameters for Glucuronic Acid and its Derivatives

AnalyteTechniqueSample PreparationKey FindingsCitation
Glucuronic AcidIon-Pair HPLCAcid degradation, neutralization, PMP derivatizationLinear calibration curve over 5–50 mg/l; intra-day precision 0.6-4.3%, inter-day precision 4.3-6.9% jst.go.jp
Glucuronic Acid and GlucuronolactoneHPLCPMP derivatizationAnalysis time of ~40 minutes; reproducibility within 4.0% oup.com
Steroid GlucuronidesLC-MS/MSProtein precipitation, solid-phase extractionGood linearity (R²≥0.99); recovery 89.6% to 113.8%; LOQ 1.9 to 21.4 nmol/L nih.gov
Glucuronic Acid EstersRP-HPLCEnzymatic synthesis and purificationSeparation of α and β anomeric forms uliege.be

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of this compound, particularly after a derivatization step to increase its volatility. nih.govresearchgate.net A common derivatization method involves silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with trimethylchlorosilane (TMCS). nih.govresearchgate.net This pre-column derivatization allows for the analysis of glucuronic acid and its lactone, glucuronolactone, without the need for extensive sample pretreatment like extraction or filtration. nih.govresearchgate.net

The quantification is often performed using a standard addition protocol to compensate for matrix effects. nih.govresearchgate.net This method has demonstrated good intraday precision and linearity for calibration curves. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) for glucuronic acid have been reported in the parts-per-million (ppm) range, making it a sensitive technique for beverage analysis. nih.govresearchgate.net One of the challenges in GC-MS analysis of uronic acids is the potential for multiple chromatographic peaks due to the equilibrium of different forms in solution; however, derivatization strategies aim to produce a single derivative for each compound to ensure reproducible quantification. researchgate.net

Table 2: GC-MS Method Parameters for Derivatized this compound

Derivatization AgentKey GC-MS ParametersPerformance MetricsCitation
BSTFA + TMCSSelective Ion Monitoring (SIM) mode; quantification based on extracted ions (e.g., m/z 217 for DGuA)Intraday precision (%RSD < 10); Linearity for DGuA (correlation coefficients > 0.97); LOD 0.06-1.1 ppm; LOQ 0.2-3.8 ppm nih.govresearchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including uronic acids like this compound. ag.govthermofisher.com This technique is particularly useful for the direct analysis of underivatized carbohydrates in various biological and environmental samples. ag.govthermofisher.com HPAEC-PAD has been successfully applied to determine the saccharide composition of materials such as plant residues, animal wastes, and soil extracts. ag.gov

The method allows for the simultaneous separation and quantification of a wide range of monosaccharides and uronic acids. ncsu.edu For instance, a method using a CarboPac™ PA-10 column with a gradient elution of NaOH-NaOAc solution can separate and quantify arabinose, galactose, glucose, xylose, and glucuronic acid, among others, within 21 minutes. ncsu.edu The detection limits for this method are in the low μg/L range. ncsu.edu In another application, HPAEC-PAD was used to analyze monomer sugars in brown algae, identifying glucuronic acid alongside other sugars. researchgate.net The separation of uronic acids can be optimized using specific columns like the Dionex CarboPac PA200, which is designed for high-resolution separation of charged oligosaccharides. thermoscientific.fr

Table 3: HPAEC-PAD Method Parameters for this compound Analysis

ColumnMobile PhaseDetectionApplicationCitation
CarboPac™ PA-10Gradient of NaOH-NaOAcPulsed Amperometric DetectionCorn stover prehydrolysates ncsu.edu
Dionex CarboPac PA20020 mM sodium acetate (B1210297) in 100 mM sodium hydroxidePulsed Amperometric DetectionWood hydrolysates thermoscientific.fr
Not specifiedNot specifiedPulsed Amperometric DetectionBrown algae researchgate.net

Paper Chromatography for Qualitative and Quantitative Analysis

Paper chromatography is a classical and valuable technique for the separation and identification of sugars, including this compound. jeb.co.innih.gov It has been historically used for the qualitative and quantitative analysis of sugar mixtures obtained from the hydrolysis of polysaccharides. jeb.co.innih.gov For instance, after complete hydrolysis of a polysaccharide from Vitex negundo stems, paper chromatography was used to identify the presence of L-rhamnose, L-arabinose, D-xylose, D-galactose, D-glucose, D-galacturonic acid, and D-glucuronic acid. nih.gov

In the analysis of degraded gum polysaccharide from Agathis australis, liberated sugars were separated on Whatman no. 3 mm paper. jeb.co.in The separated sugars can be eluted from the paper strips and quantified. jeb.co.in Paper chromatography has also been employed to examine hexuronic acids, where specific spray reagents can produce colored spots corresponding to glucuronic acid. jeb.co.in The technique remains useful for analyzing oligosaccharides released by enzymatic action on glycoproteins. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the detailed structural elucidation of this compound and its derivatives, providing insights into atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Two-Dimensional Techniques (HSQC, TOCSY, HMBC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound and its derivatives. acs.org One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons in the molecule. uliege.benih.gov For example, ¹³C-NMR spectroscopy has been used to determine the pKa values of the carboxyl groups of glucuronic acid and heparin. nih.gov

However, due to the high degree of signal overlap often observed in the 1D NMR spectra of complex carbohydrates, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment. rsc.orgnih.gov These techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the resolution of overlapping signals and the determination of through-bond and through-space connectivities between atoms. rsc.orgnih.gov

For instance, in the structural characterization of heparan sulfate (B86663) hexasaccharides containing 2-O-sulfated glucuronic acid, 2D-homonuclear (¹H-¹H COSY, TOCSY) and -heteronuclear (¹H-¹³C HSQC, HMBC) correlation spectroscopy were employed. nih.gov When signals remained overlapped, a 2D ¹H-¹³C HSQC-TOCSY experiment was used to achieve full resolution. nih.gov Similarly, the structures of saponins (B1172615) containing glucuronic acid have been elucidated using a combination of 1D and 2D NMR techniques. conicet.gov.arnih.gov The HMBC experiment is particularly useful for establishing glycosidic linkages by observing correlations between anomeric protons and the carbons of adjacent sugar residues. nih.govconicet.gov.ar These advanced NMR methods have made it possible to determine the primary structure of glycans, including the sequence, linkage, and anomeric configuration of the sugar units. acs.org

Table 4: NMR Techniques for this compound Structural Elucidation

NMR ExperimentInformation ObtainedApplication ExampleCitation
¹H NMRProton chemical shifts and coupling constantsDetermination of anomeric configuration (α/β ratio) in glucuronic acid esters uliege.be
¹³C NMRCarbon chemical shiftsDetermination of pKa of the carboxyl group nih.gov
COSY¹H-¹H scalar couplings (through-bond, typically 3 bonds)Identifying coupled protons within a sugar ring rsc.orgnih.gov
TOCSYCorrelations between all protons within a spin systemAssigning all proton resonances of a sugar residue from the anomeric proton rsc.orgnih.gov
HSQCOne-bond ¹H-¹³C correlationsAssigning carbon resonances directly attached to protons rsc.orgnih.gov
HMBCLong-range ¹H-¹³C correlations (typically 2-3 bonds)Determining glycosidic linkages and sequence of sugar units rsc.orgnih.govconicet.gov.ar
HSQC-TOCSYResolves overlapped signals by spreading them into a second dimensionCharacterization of complex heparan sulfate hexasaccharides nih.govresearchgate.net

Mass Spectrometry (MS/MS, MALDI-TOF MS, Electrospray Ionization) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing detailed information about its molecular weight and structure through fragmentation analysis. The choice of ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is critical and often depends on the sample complexity and the analytical goals. acs.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often coupled with liquid chromatography (LC) for online separation and analysis. acs.org It typically generates multiply-charged ions, which can be advantageous for analyzing large molecules within a limited mass-to-charge (m/z) range. acs.org ESI-MS has been effectively used to study glucuronylated N-glycans, which ionize well in both positive and negative ion modes. d-nb.info For instance, in the analysis of carbohydrates, derivatization with reagents like 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) can produce derivatives with a strong protonated molecular ion [M+H]+ in positive-ion mode. researchgate.net Tandem mass spectrometry (MS/MS) of these derivatives reveals characteristic fragment ions that allow for accurate qualitative analysis. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another soft ionization technique that is highly effective for analyzing complex carbohydrate mixtures. frontiersin.org It is particularly useful for profiling oligosaccharides and identifying modifications such as methylation and acetylation. frontiersin.org While ESI has become more dominant, MALDI is still a valuable tool, especially for direct analysis from tissue samples. acs.org In the context of glucuronic acid-containing structures, MALDI-TOF has been used to analyze glucuronoxylan digests, revealing the presence or absence of specific side chains. frontiersin.org

The fragmentation patterns observed in MS/MS experiments are key to elucidating the structure of this compound and its conjugates. For example, the cleavage of specific bonds within the carbohydrate chain can help distinguish between different isomers and identify the location of modifications. researchgate.net However, it is important to note that the mass of a glucuronic acid residue is identical to that of a methylated hexose, which necessitates careful interpretation of the data and often requires complementary analytical techniques to differentiate between them. d-nb.info

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is instrumental in confirming the presence of its characteristic carboxylic acid and hydroxyl groups. acs.org

The FT-IR spectrum of this compound displays distinct absorption bands that correspond to specific vibrational modes of its functional groups. The carboxylic acid group (–COOH) exhibits a characteristic C=O stretching vibration, typically observed around 1728 cm⁻¹ in acidic conditions. acs.org Another band associated with the carboxylic acid is the C–OH stretching vibration, which appears around 1268 cm⁻¹. acs.org As the pH increases, these bands diminish and are replaced by new bands corresponding to the asymmetric and symmetric stretching of the deprotonated carboxylate group (COO⁻) at approximately 1589 cm⁻¹ and 1413 cm⁻¹, respectively. acs.org

The hydroxyl (–OH) groups of the sugar ring give rise to vibrations in the 900–1200 cm⁻¹ region, which also includes C–C and C–H vibrations. acs.org The broad absorption peak often seen around 3434 cm⁻¹ is attributed to the O-H stretching vibrations involved in hydrogen bonding. mdpi.com The region between 950 cm⁻¹ and 750 cm⁻¹ is considered the anomeric region and is assigned to vibrations of the uronic acid residues. mdpi.com

FT-IR spectroscopy is also valuable for studying changes in the chemical structure of polysaccharides containing glucuronic acid. For example, it can be used to monitor the degree of esterification of pectins by observing the relative intensities of the peaks corresponding to the esterified carboxyl group (around 1749 cm⁻¹) and the non-esterified carboxyl group (around 1630 cm⁻¹). inrae.fr

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Carboxylic Acid (–COOH)C=O Stretch1728 acs.org
Carboxylic Acid (–COOH)C–OH Stretch1268 acs.org
Carboxylate (–COO⁻)Asymmetric Stretch1589 acs.org
Carboxylate (–COO⁻)Symmetric Stretch1413 acs.org
Hydroxyl (–OH)O-H Stretch (H-bonded)~3434 mdpi.com
Hydroxyl/Sugar RingC–OH, C–C, C–H Vibrations900–1200 acs.org
Uronic Acid ResidueAnomeric Region Vibrations750–950 mdpi.com

X-ray Crystallography for Crystalline Structure Determination

While direct crystallographic data for this compound itself is not extensively detailed in the provided search results, the technique has been applied to enzymes that interact with glucuronic acid and its analogs. For example, the crystal structure of UDP-Glucuronic acid 4-epimerase from Bacillus subtilis has been determined, providing insights into its interaction with UDP-glucuronic acid. pdbj.org Similarly, the crystal structure of L-rhamnose-α-1,4-D-glucuronate lyase from Fusarium oxysporum was solved, revealing details of its active site containing a glucuronate analog. nih.gov The structure of glucuronic acid dehydrogenase from Chromohalobacter salexigens has also been determined by X-ray crystallography. researchgate.net These studies, while focused on the enzymes, inherently provide structural information about how this compound or its derivatives are bound and recognized, which contributes to our understanding of its stereochemistry and intermolecular interactions.

The process involves growing a single crystal of the compound of interest, which can be challenging. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Colorimetric and Spectrophotometric Quantification Approaches

Colorimetric and spectrophotometric methods are widely used for the quantification of uronic acids, including this compound, due to their relative simplicity and sensitivity. These methods are based on the reaction of the uronic acid with a specific chromogenic reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength.

The naphthoresorcinol reaction is a classic qualitative test for glucuronic acid. bac-lac.gc.ca In the presence of concentrated hydrochloric acid, glucuronic acid reacts with naphthoresorcinol upon heating to form a colored compound. bac-lac.gc.ca This reaction has been adapted for quantitative analysis using a photoelectric absorptiometer. portlandpress.com The method involves extracting the colored product into an organic solvent, such as ether, and measuring its absorbance. bac-lac.gc.ca While historically significant, this method can be influenced by various factors and may require careful optimization for accurate quantification.

Several other chromogenic reagents are commonly employed for the spectrophotometric determination of uronic acids. inca.edu.cusci-hub.se These methods often involve the dehydration of the uronic acid in concentrated sulfuric acid to form a furfural (B47365) derivative, which then reacts with the chromogen.

Carbazole (B46965): The carbazole method is a well-established technique for uronic acid analysis. sci-hub.se The reaction of uronic acids with carbazole in the presence of borate (B1201080) and at a controlled temperature (e.g., 55°C) can be modified to enhance sensitivity for certain uronic acids while decreasing it for others, such as glucuronic acid. scribd.com However, a significant drawback of the carbazole method is its susceptibility to interference from neutral sugars, which can also react with the reagent. acs.orgcerealsgrains.org

m-Hydroxydiphenyl (or 3-phenylphenol): The m-hydroxydiphenyl method, often referred to as the Blumenkrantz and Asboe-Hansen method, is considered more specific for uronic acids and is less affected by high concentrations of neutral sugars. inca.edu.cuacs.orgresearchgate.net The procedure involves heating the sample with a sulfuric acid/sodium tetraborate (B1243019) solution, followed by the addition of m-hydroxydiphenyl, which results in a pink-colored chromogen with an absorbance maximum around 520 nm. inca.edu.cu This method has been shown to be linear over a concentration range of 10-80 µg/mL. inca.edu.cu Modifications, such as the addition of sulfamate, can further reduce interference from browning caused by neutral sugars. nih.gov

3,5-Dimethylphenol (B42653): The 3,5-dimethylphenol reagent is another sensitive and selective option for uronic acid determination. sci-hub.sesci-hub.ru It has been reported to have higher specificity and selectivity compared to carbazole and m-hydroxydiphenyl, with results that corroborate well with those obtained from more complex methods like gas-liquid chromatography (GLC). sci-hub.senih.gov The assay typically involves measuring the difference in absorbance at two wavelengths (e.g., 450 nm and 400 nm) to calculate the uronic acid content. sci-hub.ruusda.gov

Table 2: Comparison of Colorimetric Reagents for Uronic Acid Estimation

ReagentPrincipleAdvantagesDisadvantagesReference
NaphthoresorcinolReaction in strong acid to form a colored product.Classic method.Potential for interferences. bac-lac.gc.caportlandpress.com
CarbazoleDehydration to furfural derivative, then reaction with carbazole.Established method, can be modified for selectivity.Significant interference from neutral sugars. sci-hub.sescribd.comacs.org
m-HydroxydiphenylReaction with dehydrated uronic acid to form a pink chromogen.High specificity, less interference from neutral sugars.Can still have some interference without modification. inca.edu.cuacs.orgnih.gov
3,5-DimethylphenolReaction to form a colored product, measured by difference in absorbance.High sensitivity and selectivity.Requires careful procedural control. sci-hub.sesci-hub.runih.gov

Synthesis and Derivatization of L Glucuronic Acid

Chemical Synthesis Approaches for L-Glucuronic Acid and its Lactones

The chemical synthesis of this compound and its lactone form, L-glucurone, often involves intricate stereochemical control and multi-step procedures.

Selective Oxidation of Glucose Precursors

The selective oxidation of glucose and its derivatives presents a viable route to uronic acids. Gold nanoparticles supported on cerium(IV) oxide have demonstrated activity in the selective oxidation of glucose to glucuronic acid in an aqueous solution at low temperatures, using oxygen as the final oxidant without the need for a base. researchgate.net The addition of cesium to the gold catalyst has been shown to enhance this activity while maintaining high selectivity for glucuronic acid. researchgate.net

Historically, the synthesis of uronic acid aldonolactones dates back to 1890 when Fischer produced D-glucuronic acid and its lactone through the reduction of D-glucaro-1,4-lactone. cdnsciencepub.com A similar approach was later used for the enantiomer, this compound. cdnsciencepub.com The process involved preparing L-glucaro-1,4-lactone from the nitric acid oxidation of D-gulono-1,4-lactone. cdnsciencepub.com

Another method involves the periodate (B1199274) cleavage of the exocyclic glycol system of an aldonolactone, which results in the inversion of the molecule, where the penultimate carbon of the aldonolactone becomes the first carbon of the uronic acid lactone. cdnsciencepub.com For instance, D-glycero-D-gulo-heptonolactone, when oxidized with an equimolar amount of periodic acid, yields arabinose, L-glucurone, and unreacted starting material. cdnsciencepub.com

Conversion Pathways from D-Glucose Enantiomers

The conversion of the readily available D-glucose into its enantiomer, L-glucose, and subsequently to this compound, represents a significant synthetic challenge. researchgate.net A notable pathway begins with D-glucose, which is converted to D-glycero-D-gulo-heptonolactone through the Kiliani synthesis. cdnsciencepub.com This intermediate can then be transformed into L-glucurone. cdnsciencepub.com

A particularly efficient method involves the use of 3,5;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptonolactone, which can be converted to crystalline L-glucurone in over 80% yield in a two-step process. researchgate.netresearchgate.net This process includes the simultaneous hydrolysis and oxidation with periodic acid, followed by treatment with trifluoroacetic acid. researchgate.netresearchgate.net The resulting L-glucurone can then be reduced with borohydride (B1222165) and hydrolyzed to yield L-glucose. cdnsciencepub.comresearchgate.netcdnsciencepub.com Since the initial starting material is derived from D-glucose, this sequence effectively constitutes the conversion of D-glucose to L-glucose. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Another approach starts from D-glucurono-1,5-lactone derivatives to produce L-glucose derivatives. researchgate.net Furthermore, a scalable synthesis of L-glucose from gluco-acid has been developed that avoids column chromatography. researchgate.net

Synthesis of this compound Derivatives for Research Applications

The synthesis of this compound derivatives is essential for creating molecular tools to probe biological systems and for the development of new therapeutic agents.

Enzymatic Synthesis of this compound Esters

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing glucuronic acid esters. Lipases, particularly immobilized Candida antarctica lipase (B570770) B, are effective catalysts for the direct esterification of glucuronic acid in non-aqueous solvents like tert-butanol. nih.govuliege.be This method has been successfully used to synthesize a novel class of glucuronic acid n-alkyl esters, which are promising biosurfactants. nih.gov The enzymatic process allows for the synthesis of various esters by changing the alcohol substrate, including the production of cinnamyl glucuronic acid ester. researchgate.net

The enzymatic esterification of D-glucuronic acid with fatty alcohols of varying chain lengths has been investigated, showing that while direct esterification is possible, a two-step strategy involving short-chain alkyl ester intermediates can be more advantageous. cirad.fr Studies have shown that the enzymatic synthesis of D-glucuronic acid esters can be influenced by the chain length of the acyl donor, with bulky acyl donors like glucuronic acid affecting the reaction rate. uliege.be

EnzymeSubstratesProductSolventYieldReference
Immobilized Candida antarctica lipase BD-Glucuronic acid, n-alkyl alcoholsGlucuronic acid n-alkyl esterstert-butanolNot specified nih.gov
Candida antarctica lipase BGlucuronic acid, n-butanol or cinnamic alcoholButyl glucuronate or Cinnamyl glucuronic acid esterNot specified22% (cinnamyl ester) researchgate.net
LipaseQuinic acid, Glucuronic acid, Fatty alcoholsQuinate and Glucuronate fatty estersNot specifiedNot specified cirad.frgotriple.eu

Synthesis and Structural Analysis of this compound Anilides

The synthesis of anilides derived from glucuronic acid provides scaffolds for displaying aromatic groups, which is relevant for creating bivalent ligands and other pharmacologically active molecules. warwick.ac.ukacs.org Research has detailed the synthesis of both secondary and tertiary anilides of glucuronic acid. acs.orgresearchgate.net

In the solid state, secondary anilides adopt a Z configuration and exhibit both intramolecular and intermolecular hydrogen bonding. acs.orgresearchgate.net However, in solution, NMR and IR studies suggest that this hydrogen bonding is generally not present. researchgate.net In contrast, tertiary anilides show a strong preference for the E configuration, as determined by NOE studies and molecular mechanics calculations. acs.orgresearchgate.net The alkylation of secondary anilides leads to a configurational switch, altering the orientation of the aromatic group relative to the pyranose ring. acs.org This has implications for the presentation of pharmacophoric groups on carbohydrate scaffolds. warwick.ac.ukacs.org Further studies have explored the synthesis of cyclic imidates from amides of glucuronic acid and their subsequent glycosidation reactions. warwick.ac.uk

Compound TypeSolid-State ConfigurationSolution CharacteristicsReference
Secondary Anilides of Glucuronic AcidZ configuration, hydrogen bondingNo significant hydrogen bonding acs.orgresearchgate.net
Tertiary Anilides of Glucuronic AcidE configuration preference- acs.orgresearchgate.net

Transformations of D-Glucuronic Acid Glycals into Glycosylating Agents for Oligosaccharide Synthesis

Glycals, cyclic enol ether derivatives of sugars, are versatile intermediates in the synthesis of oligosaccharides. D-glucuronic acid glycals can be efficiently synthesized from precursors like diacetone glucose and subsequently converted into D-glucuronic acid donors and acceptors in high yields. lookchem.com These glycals serve as building blocks for complex oligosaccharides, including glycosaminoglycans (GAGs). lookchem.com

A key transformation is the base-catalyzed epimerization of D-glucuronic acid glycals, which provides access to the corresponding L-iduronic acid glycals. lookchem.com Both D-glucuronic and L-iduronic acid glycals can be converted into effective glycosylating agents. lookchem.com For example, epoxidation of the glycals followed by conversion to thioglycosides or n-pentenyl glycosides creates valuable donors for oligosaccharide synthesis. lookchem.com

Furthermore, glycosyl phosphates derived from glycals have emerged as versatile glycosylating agents. nih.govacs.org Activated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), these donors can be used to synthesize various glycosidic linkages, including β-glucuronic acid linkages. nih.govacs.org These methods are crucial for the assembly of complex oligosaccharides, both in solution and through automated solid-phase synthesis. nih.govacs.orgmit.edu The development of new glucuronic acid donors with specific protecting groups, such as a 4-acetoxy-2,2-dimethyl butanoyl- (PivOAc) or levulinoyl (Lev) ester at the C-2 position, has led to high yields in glycosylation reactions, facilitating the modular synthesis of heparan sulfate (B86663) oligosaccharides. nih.gov

Microwave-Promoted Synthesis Methodologies for this compound Derivativestandfonline.com

Microwave-assisted organic synthesis has emerged as a significant enabling technology in carbohydrate chemistry, offering substantial advantages over conventional heating methods. For the synthesis of glucuronic acid derivatives, microwave irradiation provides a powerful tool for accelerating reactions, increasing product yields, and enhancing selectivity. indianchemicalsociety.comtandfonline.com These methods are often aligned with the principles of green chemistry, featuring reduced reaction times from hours to mere minutes, and frequently employing solvent-free conditions or reusable solid catalysts. acs.orgacademie-sciences.frresearchgate.net While the following research primarily details methodologies using the naturally abundant D-glucuronic acid, the principles and reaction conditions are generally applicable to its L-enantiomer.

Research has demonstrated that monomode microwave-assisted syntheses of D-glucuronic acid derivatives can be performed efficiently in the presence of a solid acid catalyst, such as sulfuric acid supported on silica (B1680970) (H₂SO₄/SiG₆₀). indianchemicalsociety.comacs.org This approach has been successful in producing a variety of derivatives by reacting unprotected D-glucuronic acid (D-GlcA) with different nucleophilic agents like alcohols and thiols. indianchemicalsociety.comnih.gov Transformations are typically conducted in a dedicated microwave reactor under closed-vessel conditions, with temperatures ranging from 60 to 85°C and reaction times often under 10 minutes. indianchemicalsociety.com

A key finding is that these microwave-promoted reactions can exhibit remarkable chemoselectivity. When unprotected D-glucuronic acid is reacted with various alcohols, the process yields monosubstituted D-glucofuranosidurono-6,3-lactones with high anomeric selectivity, predominantly forming the β-anomer. acs.org This contrasts with classical thermally driven conditions, which may lead to mixtures of disubstituted adducts and glucuronic acid γ-lactone. acs.org The conversions of D-GlcA are often nearly quantitative, and the solid catalyst can be easily recovered by filtration, highlighting the efficiency and environmental benefits of this methodology. acs.orgresearchgate.net

The versatility of this microwave-assisted strategy has been shown through the functionalization of D-GlcA with a range of nucleophiles, including simple alkyl alcohols, unsaturated alcohols, and thiols. indianchemicalsociety.comacs.org For instance, the reaction with alkyl thiols proceeds rapidly, yielding the corresponding β-anomer products in high yields in less than 5 minutes at 60°C. acs.orgnih.gov

Beyond silica-supported sulfuric acid, other catalytic systems have been explored. Lewis acids such as tin(IV) chloride (SnCl₄) and iron(III) chloride (FeCl₃), as well as Dawson-type polyoxometalates, have been used as reusable catalysts under microwave irradiation. researchgate.netmdpi.comresearchgate.net These catalysts can influence the chemoselectivity of the reaction, leading to either glycosylated-esterified compounds or favoring esterified products depending on the catalyst used. researchgate.net

The research findings below illustrate the effectiveness of microwave-assisted synthesis for creating D-glucuronic acid derivatives with various alcohols, showcasing the reaction conditions and resulting yields.

Table 1: Microwave-Assisted Synthesis of Alkyl D-Glucofuranosidurono-6,3-lactones

This table presents data from the reaction of D-glucuronic acid with various alcohols in the presence of a silica-supported sulfuric acid catalyst (35 wt% H₂SO₄/SiG₆₀) under microwave irradiation. indianchemicalsociety.com

Nucleophile (Alcohol)Temperature (°C)Time (min)Yield (%)Anomeric Ratio (α:β)
Methanol60109410:90
Ethanol7059510:90
n-Propanol8029810:90
n-Butanol8519810:90
n-Hexanol8519710:90
n-Octanol8519610:90
Allyl alcohol85109515:85
Benzyl alcohol8529215:85
Propargyl alcohol8528715:85
Phenol8556210:90

Microbial and Enzymatic Production of L Glucuronic Acid and Its Conjugates

Enzymatic Conversion Processes for L-Glucuronic Acid

Enzymatic conversion represents a promising alternative to fermentation for producing this compound. This approach often utilizes cell-free systems, which can offer higher product purity and avoid issues related to cell viability and metabolic byproducts. google.com

Cell-Free Enzymatic Production from Polysaccharide Substrates (e.g., Glucuronoxylan)

The use of cell-free enzymatic systems allows for the direct conversion of polysaccharide substrates into valuable chemicals. For instance, glucuronoxylan, a component of hemicellulose found in plant cell walls, can serve as a substrate for producing this compound. atamanchemicals.com Research has explored the enzymatic production of 4-O-methyl D-glucaric acid from hardwood xylan, a process that involves the release and modification of glucuronic acid units. scholaris.ca

While direct enzymatic conversion of glucuronoxylan to this compound is a specific area of interest, broader research into cell-free systems for producing related sugar acids provides a strong foundation. For example, a novel framework for the cell-free enzymatic production of glucaric acid has been developed. nih.gov This system involves a synthetic six-enzyme pathway to convert glucose-1-phosphate, which can be derived from polymers like cellulose (B213188) or starch, into glucaric acid. nih.govmq.edu.au This demonstrates the potential of using crude biomass for producing valuable sugar acids. mq.edu.au Such multi-enzyme cascades can be adapted for the production of this compound from suitable polysaccharide substrates.

Development of Multi-Enzymatic Systems for Related Sugar Acid Production and its Applicability to this compound

Multi-enzymatic systems, or enzyme cascades, are a powerful tool in synthetic organic chemistry for producing a wide range of compounds, including various sugar acids. researchgate.net These systems can be designed to convert readily available starting materials like sucrose (B13894) or starch into more valuable products. researchgate.net

For example, a multi-enzyme system consisting of invertase, glucose oxidase, and catalase has been successfully used to produce gluconic acid from sucrose. researchgate.net This process also yields fructose (B13574) as a valuable co-product. researchgate.net Another innovative system uses Aspergillus niger whole-cells in combination with amylolytic enzymes to produce high concentrations of gluconic acid (134.5 g/L) from starch. researchgate.net

The principles and components of these multi-enzyme systems are highly relevant to the production of this compound. A cell-free one-pot enzymatic process has been described for producing 2-keto-3-deoxy-gluconate (KDG) from alginate, which involves a glucose dehydrogenase for cofactor regeneration, producing gluconic acid as an intermediate. google.com This gluconic acid can then be further converted to KDG. google.com Similarly, a multi-enzyme pathway could be designed to convert a starting sugar, like glucose, into this compound. This would likely involve a glucose dehydrogenase or oxidase to form gluconic acid or its lactone, followed by further enzymatic steps to achieve the desired uronic acid structure. The development of such systems benefits from the ability to combine enzymes from different sources and optimize reaction conditions outside the constraints of a living cell. mq.edu.au

Microbial Production of this compound-Based Polysaccharides

Microorganisms, including bacteria and fungi, are significant producers of a wide array of polysaccharides, many of which incorporate this compound as a key monomeric unit. frontiersin.orgramauniversity.ac.in These microbially derived polysaccharides exhibit substantial structural diversity and are of interest for various applications due to their unique physicochemical and biological properties. oup.comnih.gov The production of these polymers can occur intracellularly, as part of the cell wall, or as extracellular polysaccharides (EPS) secreted into the surrounding environment. frontiersin.orgnottingham.ac.uk

Fungi, particularly from the Mucorales order, are known to synthesize polysaccharides containing glucuronic acid. frontiersin.orgnih.gov For instance, species of Mucor and Rhizopus produce extracellular polysaccharides that contain glucuronic acid, along with other monosaccharides like fucose, galactose, glucose, and mannose. cdnsciencepub.comcdnsciencepub.com The composition of these polysaccharides can vary depending on the fungal species and its developmental stage. frontiersin.orgnih.gov In Mucor circinelloides, the proportion of polyuronides, which are polymers of glucuronic acid, can be as high as 25% in sporangiophore walls. frontiersin.orgnih.gov Mucor species also secrete heteropolysaccharides such as Mucoran, which is composed of D-glucuronic acid, L-fucose, and D-mannose. frontiersin.orgnih.gov

Several bacterial species also produce glucuronic acid-containing polysaccharides. frontiersin.org For example, Sphingomonas elodea produces gellan gum, a linear anionic polysaccharide with a repeating tetrasaccharide unit of two D-glucose residues, one L-rhamnose residue, and one D-glucuronic acid residue. ramauniversity.ac.inmdpi.com Another example is xanthan gum, produced by Xanthomonas campestris, which has a β-(1,4)-linked D-glucose backbone with trisaccharide side chains containing a glucuronic acid residue. nottingham.ac.ukmiloa.eu Furthermore, some bacteria produce alginate, a linear polysaccharide composed of β-D-mannuronic acid and its C-5 epimer α-L-guluronic acid, which is structurally similar to glucuronic acid. ramauniversity.ac.inoup.com

The following tables provide a summary of research findings on the microbial production of this compound-based polysaccharides.

Table 1: Fungal Production of Glucuronic Acid-Containing Polysaccharides

Fungal Genus/SpeciesPolysaccharide TypeMonosaccharide CompositionReference(s)
MucorExtracellular HeteropolysaccharideD-glucuronic acid, L-fucose, D-mannose, D-galactose, D-glucose frontiersin.orgnih.gov
RhizopusExtracellular PolysaccharideGlucuronic acid, fucose, galactose, glucose, mannose cdnsciencepub.comcdnsciencepub.com
Mucor circinelloidesPolyuronide (in cell wall)Glucuronic acid frontiersin.orgnih.gov
Scopularis spp.Extracellular HeteropolysaccharideGlucose, galactose, glucuronic acid, rhamnose ekb.eg

Table 2: Bacterial Production of Glucuronic Acid-Containing Polysaccharides

Bacterial SpeciesPolysaccharide NameRepeating Unit CompositionReference(s)
Sphingomonas elodeaGellan GumD-glucose, L-rhamnose, D-glucuronic acid ramauniversity.ac.inmdpi.com
Xanthomonas campestrisXanthan GumD-glucose, D-mannose, D-glucuronic acid nottingham.ac.ukmiloa.eu
Enterobacter cloacaeExtracellular PolysaccharideFucose, galactose, glucose, glucuronic acid frontiersin.org
Halomonas speciesExtracellular PolysaccharideGlucose, galactose, mannose, glucuronic acid nih.gov
Polaribacter sp. SM1127Extracellular PolysaccharideN-acetyl glucosamine, mannose, glucuronic acid frontiersin.org
Cryptococcus neoformansGlucuronylxylomannan (GXM)Mannose, xylose, glucuronic acid nih.gov

Advanced Research Topics and Future Directions in L Glucuronic Acid Studies

L-Glucuronic Acid as a Biomarker in Biological Systems

Recent metabolomic studies have identified circulating this compound as a robust predictor of all-cause mortality. nih.govaging-us.com Research involving large, population-based human cohorts has demonstrated that elevated levels of this compound are associated with increased mortality risk, a finding that holds true even after adjusting for standard clinical covariates. nih.govresearchgate.net The predictive power of this compound for mortality is comparable to that of established biomarkers like cholesterol and systolic blood pressure. nih.govresearchgate.net

Furthermore, this compound levels have been found to increase with chronological age and are predictive of future healthspan-related outcomes. nih.govaging-us.com This strong correlation with age, lifespan, and healthspan suggests that this compound may serve as a biomarker of biological aging. nih.gov

In the context of specific diseases, elevated serum levels of this compound have been reported in studies of diabetes, hepatocellular carcinoma, hepatitis, cirrhosis, and obstructive jaundice. nih.gov A recent study specifically identified this compound as a biomarker for the severity and future mortality of cirrhosis. nih.gov Additionally, in acute myeloid leukemia (AML), metabolomic analysis has revealed significant changes in central carbon metabolites, including this compound, suggesting its potential as a prognostic biomarker for the disease. nih.gov In vitro experiments have further shown that exogenous glucuronic acid can promote the growth and drug resistance of human AML cells. nih.gov

The following table summarizes key findings from studies investigating this compound as a biomarker:

Biological Context Key Findings Associated Conditions
Aging and Longevity Elevated levels are a robust predictor of all-cause mortality and correlate with increased age and reduced healthspan. nih.govaging-us.comresearchgate.netGeneral biological aging
Liver Disease Increased serum levels are associated with disease severity and future mortality. nih.govHepatocellular carcinoma, hepatitis, cirrhosis, obstructive jaundice
Cancer Altered levels are observed in the blood of patients and may promote cancer cell growth and drug resistance. nih.govAcute Myeloid Leukemia (AML)
Metabolic Disease Elevated levels have been reported in some studies. nih.govDiabetes

Investigation of this compound in Cellular Signaling and Regulatory Networks

This compound and its activated form, UDP-glucuronic acid (UDP-GlcUA), are increasingly recognized for their roles in cellular signaling and regulatory networks, extending beyond their classical functions in detoxification and biosynthesis. nih.gov Dysregulation of glucuronic acid metabolism has been implicated in the progression and metastasis of certain cancers, highlighting its importance in pathological signaling pathways. nih.gov

One significant area of investigation is the crosstalk between glucuronic acid metabolism and key signaling pathways in cancer. nih.gov For instance, in hepatocellular carcinoma (HCC), a deficiency in the enzyme glutathione (B108866) S-transferase zeta 1 (GSTZ1) leads to an accumulation of UDP-GlcUA. nih.gov This accumulation, mediated by UDP-glucose 6-dehydrogenase (UGDH), promotes cancer cell migration. nih.gov The mechanism involves UDP-GlcUA stabilizing the mRNA of the TGFβ receptor 1 (TGFβR1) by enhancing its binding to an RNA-binding protein. nih.gov This stabilization subsequently activates the TGFβ/Smad signaling pathway, a critical driver of metastasis. nih.gov This research reveals a novel layer of post-transcriptional regulation where a metabolite, UDP-GlcUA, directly influences mRNA stability and signaling pathway activation. nih.gov

Furthermore, research in radiation-induced esophageal epithelial cell injury has shown that pathways related to glucuronic acid metabolism are significantly enriched. dovepress.com This suggests a role for this compound in the cellular response to stress and injury. The study highlighted the involvement of UDP-glycosyltransferases (UGTs), key enzymes in the glucuronic acid pathway, in multiple metabolic processes affected by radiation. dovepress.com

In the context of fungal pathogens, such as Cryptococcus gattii, elevated levels of UDP-GlcUA due to mutations can disrupt cellular functions and influence drug resistance. pnas.orgpnas.org This accumulation affects various cellular processes, including growth rate and stress responses, by modulating the expression of other genes, such as those encoding acid proteases. pnas.org This demonstrates a regulatory link between nucleotide sugar metabolism and other cellular functions. pnas.org

The table below outlines the investigated roles of this compound in cellular signaling:

Cellular Context Signaling Pathway/Network Mechanism of Action Outcome
Hepatocellular Carcinoma TGFβ/Smad Signaling nih.govUDP-GlcUA accumulation stabilizes TGFβR1 mRNA. nih.govPromotes cancer cell migration and metastasis. nih.gov
Radiation Injury Glucuronic Acid Metabolism Pathways dovepress.comEnrichment of metabolic pathways involving UGTs. dovepress.comCellular response to radiation-induced stress. dovepress.com
Fungal Pathogenesis Nucleotide Sugar Metabolism pnas.orgElevated UDP-GlcUA levels modulate gene expression. pnas.orgAlters growth, stress response, and drug resistance. pnas.org

Development of Novel this compound-Derived Biopolymers and Glycoconjugates for Biotechnological Applications

The unique chemical properties of this compound make it a valuable building block for the development of novel biopolymers and glycoconjugates with a wide range of biotechnological applications. nih.govnih.gov These applications span from biomedical uses to environmental remediation.

Microbially derived polysaccharides containing this compound, such as hyaluronic acid, heparin, and chondroitin (B13769445) sulfate (B86663), are of significant interest for biomedical purposes. nih.gov Advances in metabolic engineering and microbial fermentation are enabling the production of these biopolymers with increased efficiency and the potential to create tailor-made molecules with specific characteristics. nih.govucl.ac.uk These this compound-based polysaccharides have established roles in high-value medical applications. nih.gov

In the field of drug delivery, β-glucuronide linkers, which are derived from glucuronic acid, are being developed for antibody-drug conjugates (ADCs). creative-biolabs.com These linkers are designed to be stable in the bloodstream but are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of tumor cells. creative-biolabs.com This targeted release mechanism enhances the delivery of cytotoxic drugs specifically to cancer cells, improving efficacy and reducing off-target effects. creative-biolabs.com The hydrophilic nature of the glucuronide moiety also helps to improve the solubility and stability of the ADCs. creative-biolabs.com

Inspired by nature, researchers are developing bioinspired polymers containing this compound for environmental applications, such as the removal of heavy metals from water. acs.orgnih.gov These polymers mimic the dense presentation of negatively charged uronic acids found in plant cell walls. acs.orgnih.gov At neutral pH, the glucuronic acid moieties are negatively charged and can bind to positively charged heavy metal cations, causing the polymer to precipitate out of solution for easy removal. acs.orgnih.gov The process is reversible by changing the pH, allowing for the release of the captured metals and the reuse of the polymer. acs.org

Furthermore, polyglucuronic acids, which are homopolymers of glucuronic acid, have been isolated from various microorganisms and exhibit interesting gelling and viscosimetric properties. mdpi.com These properties make them suitable for a variety of applications, including as gelling agents, thickeners, and stabilizers in the food, pharmaceutical, and cosmetic industries. mdpi.com

The following table summarizes the applications of this compound-derived biopolymers and glycoconjugates:

Derived Material Application Area Function/Mechanism Examples
Polysaccharides Biomedical nih.govifremer.frStructural components, signaling molecules. ifremer.frHyaluronic acid, Heparin, Chondroitin sulfate nih.gov
β-Glucuronide Linkers Drug Delivery (ADCs) creative-biolabs.comEnzymatically cleavable linkers for targeted drug release. creative-biolabs.comLinkers for auristatins, camptothecin, doxorubicin (B1662922) analogues creative-biolabs.com
Bioinspired Polymers Environmental Remediation acs.orgnih.govSequestration of heavy metals from water. acs.orgnih.govPoly(norbornene) backbone with pendant glucuronic acids acs.org
Polyglucuronic Acids Industrial Applications mdpi.comGelling agents, thickeners, stabilizers. mdpi.comFood products, pharmaceuticals, cosmetics mdpi.com

Q & A

Q. What analytical methodologies are recommended for detecting L-glucuronic acid conjugates in biological samples?

Enzyme hydrolysis coupled with lucigenin chemiluminescence is a validated method for quantifying conjugated this compound in biological matrices. This approach leverages the specificity of β-glucuronidase to release free glucuronic acid, which reacts with lucigenin to generate a measurable luminescent signal. Researchers should optimize enzyme incubation times (e.g., 30–60 minutes at 37°C) and validate against matrix effects using spiked controls .

Q. How does the structural configuration of this compound influence its biological activity?

this compound exists in pyranose (cyclic hemiacetal) and linear (carboxo-aldohexose) forms. The α-configuration at the anomeric position in L-glucopyranuronic acid is critical for its recognition by UDP-glucuronosyltransferases (UGTs) during xenobiotic conjugation. Structural characterization via NMR (e.g., 1^1H and 13^13C) and circular dichroism can distinguish stereoisomers like D- and this compound, which exhibit divergent metabolic fates .

Q. What role do UDP-glucuronosyltransferases (UGTs) play in this compound metabolism?

Q. How can isotopic labeling resolve contradictions in this compound biosynthesis pathways?

Discrepancies in biosynthetic routes (e.g., D-glucose vs. UDP-glucose as precursors) can be addressed using 14^{14}C-labeled D-glucose or 13^{13}C-NMR tracing. For instance, 14^{14}C-labeled D-glucose administered to in vitro cell models allows tracking of glucuronic acid incorporation into glycosaminoglycans (GAGs) like heparan sulfate, clarifying precursor utilization under varying metabolic conditions .

Q. What experimental designs are optimal for studying this compound’s role in glycosaminoglycan (GAG) sulfation?

GAG sulfation (e.g., heparan sulfate) depends on glucuronic acid epimerization to iduronic acid. Researchers should combine enzymatic digestion (chondroitinase/heparinase) with disaccharide analysis via SAX-HPLC or mass spectrometry. Knockout models (e.g., C5-epimerase-deficient cells) can isolate glucuronic acid-specific contributions to sulfation patterns and GAG-protein interactions .

Q. How do contradictory reports on UDP-glucuronosyltransferase (UGT) substrate specificity impact drug metabolism studies?

Variability in UGT activity across tissues (e.g., placental vs. hepatic isoforms) may arise from post-translational modifications or allosteric regulators. Dual-substrate kinetic assays (e.g., 7-hydroxycoumarin and bilirubin) with recombinant UGTs can identify competitive inhibition. Co-factor supplementation (e.g., UDPGA) in microsomal preparations ensures activity normalization .

Q. What strategies address challenges in synthesizing enantiomerically pure this compound derivatives?

Chemoenzymatic approaches using regiospecific oxidases (e.g., D-glucose dehydrogenase) or periodate cleavage of D-glucal intermediates yield this compound with >95% enantiomeric excess. Solid-phase synthesis with protecting groups (e.g., acetyl or benzyl) minimizes side reactions, while 1^1H-NMR monitors stereochemical purity .

Q. How can alginate-based biomaterials exploit this compound’s properties for drug delivery?

Alginate’s α-L-glucuronic acid blocks form hydrogels via Ca2+^{2+} crosslinking, enabling controlled drug release. Researchers should characterize the G/M block ratio (via FT-IR or 1^1H-NMR) to tune gel porosity. In vitro release studies (e.g., using fluorescein isothiocyanate (FITC)-labeled drugs) under simulated physiological conditions validate diffusion kinetics .

Methodological Considerations Table

Research FocusKey MethodologyEvidence Reference
Conjugate Detectionβ-Glucuronidase hydrolysis + lucigenin chemiluminescence
Structural AnalysisNMR (1^1H/13^13C) + circular dichroism
UGT Activity AssayRecombinant UGT isoforms + LC-MS quantification
Isotopic Tracing14^{14}C-D-glucose metabolic labeling + scintillation counting
GAG Sulfation ProfilingEnzymatic digestion + SAX-HPLC/MS
Enantioselective SynthesisPeriodate oxidation of D-glucal + 1^1H-NMR validation
Alginate Hydrogel DesignFT-IR/GPC for G/M ratio + FITC release assays

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